molecular formula C17H24N2O B2510844 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2,2-dimethylpropan-1-one CAS No. 2034307-04-3

1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2,2-dimethylpropan-1-one

Cat. No.: B2510844
CAS No.: 2034307-04-3
M. Wt: 272.392
InChI Key: DMZCIMASDPDTEG-UHFFFAOYSA-N
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Description

1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2,2-dimethylpropan-1-one is a complex organic compound that features a unique combination of structural elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2,2-dimethylpropan-1-one typically involves multi-step organic reactions. One possible route could involve the formation of the azetidine ring followed by the introduction of the dihydroisoquinoline moiety. The final step might involve the addition of the 2,2-dimethylpropan-1-one group under specific reaction conditions such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound would likely require optimization of the synthetic route to ensure high yield and purity. This could involve the use of catalysts, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2,2-dimethylpropan-1-one can undergo various chemical reactions including:

    Reduction: This reaction might involve the removal of oxygen atoms or the addition of hydrogen atoms, changing the compound’s oxidation state.

    Substitution: This reaction could involve the replacement of one functional group with another, potentially modifying the compound’s properties.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

In biology, the compound could be studied for its potential biological activity. It might interact with specific enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. It might exhibit activity against certain diseases or conditions, making it a potential lead compound for drug discovery.

Industry

In industry, the compound could be used in the development of new materials. Its unique structural features might impart desirable properties to polymers or other materials.

Mechanism of Action

The mechanism of action of 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2,2-dimethylpropan-1-one would depend on its specific interactions with molecular targets. This could involve binding to specific enzymes or receptors, altering their activity and leading to a biological effect. The pathways involved might include signal transduction, metabolic pathways, or other cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other azetidine derivatives or dihydroisoquinoline-containing molecules. These compounds might share some structural features but differ in their specific functional groups or overall structure.

Uniqueness

What sets 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2,2-dimethylpropan-1-one apart is its unique combination of the azetidine ring and the dihydroisoquinoline moiety. This combination might impart unique chemical and biological properties, making it a compound of interest for further study.

Properties

IUPAC Name

1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O/c1-17(2,3)16(20)19-11-15(12-19)18-9-8-13-6-4-5-7-14(13)10-18/h4-7,15H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMZCIMASDPDTEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CC(C1)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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